2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)benzamide
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Overview
Description
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with an appropriate nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Coupling with benzamide: The oxadiazole intermediate is then coupled with 3-methoxypropylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the benzamide moiety.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide
- 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxybutyl)benzamide
- 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-ethoxypropyl)benzamide
Uniqueness
The uniqueness of 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)benzamide lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and therapeutic potentials.
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-12-6-11-21-18(24)13-7-2-3-8-14(13)19-22-17(23-26-19)15-9-4-5-10-16(15)20/h2-5,7-10H,6,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVCYDGLZOKYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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